molecular formula C14H12N2O3S B2692590 (E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide CAS No. 1164556-44-8

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide

Cat. No. B2692590
CAS RN: 1164556-44-8
M. Wt: 288.32
InChI Key: PAPXKRBBIRBYGN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide, also known as NTB, is a chemical compound that has been widely studied for its potential applications in scientific research. NTB is a member of the acrylamide family of compounds, which are commonly used in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Polymer Science and Material Applications

Acrylamide derivatives, including "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", are utilized in the synthesis of molecularly imprinted polymers (MIPs) and polyacrylamide gels, which have applications in selective binding and sensing of specific molecules. For instance, acrylamide-based MIPs have been developed for the selective extraction and analysis of organophosphate insecticides in olive oil, demonstrating the potential of acrylamide derivatives in creating highly selective and efficient extraction materials (Bakas et al., 2014). Furthermore, polyacrylamide gels containing novel mixed disulfide compounds have been synthesized for detecting enzymes that catalyze thiol-producing reactions, showcasing the versatility of acrylamide derivatives in bioanalytical applications (Harris & Wilson, 1983).

Organic Synthesis and Mechanistic Studies

In organic chemistry, acrylamide derivatives are key intermediates in asymmetric 1,3-dipolar cycloadditions, providing a route to stereochemically complex structures. The use of chiral acrylamides, including compounds similar to "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", can lead to high levels of stereocontrol in these reactions, which are valuable for the synthesis of biologically active compounds and natural products (Kissane & Maguire, 2010). Additionally, studies on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives provide insight into the reactivity and potential applications of nitrothiophene acrylamides in developing specific enzymatic reactions or as substrates in biocatalysis (Tatsumi, Koga, & Yoshimura, 1980).

Material Science and Engineering

The engineering of organic sensitizers for solar cell applications demonstrates another facet of acrylamide derivatives' utility. Novel organic sensitizers, incorporating acrylamide structures, have been synthesized for anchoring onto TiO2 films, exhibiting high conversion efficiencies. This highlights the potential of acrylamide derivatives in the development of efficient and sustainable energy materials (Kim et al., 2006).

properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)15-13(17)8-6-12-7-9-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPXKRBBIRBYGN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide

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